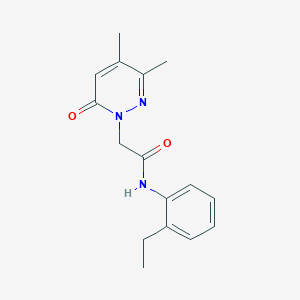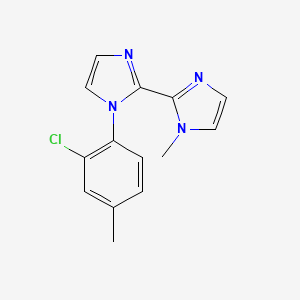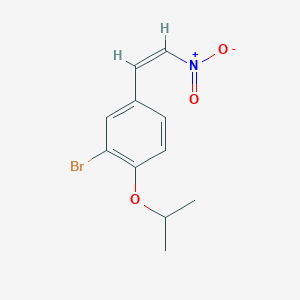
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-ethylphenyl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that has been found to be involved in various physiological and pathological processes, such as inflammation, apoptosis, and neurodegeneration. DPA-714 has been extensively studied for its potential applications in the diagnosis and treatment of various diseases.
作用機序
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-ethylphenyl)acetamide binds to TSPO, which is mainly located in the outer mitochondrial membrane, and modulates its activity. TSPO has been found to be involved in the regulation of mitochondrial function, including the transport of cholesterol and other molecules across the mitochondrial membrane, the regulation of mitochondrial permeability transition, and the modulation of reactive oxygen species (ROS) production. By binding to TSPO, this compound can modulate these processes and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the target tissue and the pathological condition. In the brain, this compound can modulate neuroinflammatory processes by reducing the activation of microglia and astrocytes, which are the main immune cells in the brain. This can lead to a reduction in the production of proinflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and an increase in the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In cancer cells, this compound has been found to induce apoptosis and inhibit cell proliferation by modulating mitochondrial function and ROS production.
実験室実験の利点と制限
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-ethylphenyl)acetamide has several advantages for lab experiments, such as its high selectivity and affinity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also some limitations, such as its high cost, the need for specialized equipment for PET imaging, and the potential for off-target effects.
将来の方向性
There are several future directions for the research on 2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-ethylphenyl)acetamide and TSPO. One direction is to investigate the role of TSPO in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia, and to develop new therapies based on TSPO modulation. Another direction is to explore the potential of this compound as a therapeutic agent for cancer, either alone or in combination with other anticancer drugs. Additionally, the development of new TSPO ligands with improved selectivity and affinity could lead to new insights into the role of TSPO in various physiological and pathological processes.
合成法
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-ethylphenyl)acetamide can be synthesized by several methods, including the reaction of 3,4-dimethyl-6-hydroxypyridazine-1(2H)-one with 2-ethylphenylacetyl chloride in the presence of a base, such as triethylamine, or by the reaction of 3,4-dimethyl-6-chloropyridazine-1(2H)-one with 2-ethylphenylacetyl chloride in the presence of a reducing agent, such as lithium aluminum hydride. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and solvent.
科学的研究の応用
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-ethylphenyl)acetamide has been widely used in scientific research for its potential applications in various fields. In neurology, this compound has been used as a radioligand for positron emission tomography (PET) imaging of TSPO expression in the brain, which can provide valuable information on the neuroinflammatory processes in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In oncology, this compound has been investigated for its potential as a therapeutic agent for cancer, as TSPO has been found to be overexpressed in many types of cancer cells. This compound has also been studied for its potential applications in immunology, cardiology, and gastroenterology.
特性
IUPAC Name |
2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-4-13-7-5-6-8-14(13)17-15(20)10-19-16(21)9-11(2)12(3)18-19/h5-9H,4,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIUFWQLPCTLMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)C=C(C(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5346723.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B5346724.png)
![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5346729.png)

![3-[4-(difluoromethoxy)phenyl]-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5346752.png)

![3-methyl-8-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5346767.png)
![3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5346770.png)
![methyl 5-ethyl-2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5346782.png)

![4-(diethylamino)benzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5346786.png)

![5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5346798.png)
![7-(3-chlorophenyl)-4-[(diethylamino)acetyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5346812.png)